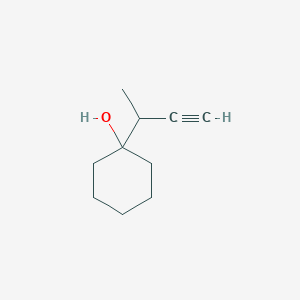
4,5-Dimethyl-3-methylidenehex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3-methylidenehex-1-ene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the third and fourth carbon atoms in its six-carbon chain, with two methyl groups attached to the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-methylidenehex-1-ene can be achieved through several methods. One common approach involves the alkylation of 3-methylidenehex-1-ene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 4,5-dimethylhexane. This process utilizes a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions to achieve the dehydrogenation and formation of the double bond.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-methylidenehex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or aldehydes.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated hydrocarbon, 4,5-dimethylhexane.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine) can lead to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride or other non-polar solvents.
Major Products Formed
Oxidation: Diols or aldehydes depending on the reaction conditions.
Reduction: 4,5-Dimethylhexane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
4,5-Dimethyl-3-methylidenehex-1-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-3-methylidenehex-1-ene exerts its effects involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Methylidenehex-1-ene: Lacks the additional methyl groups on the fourth and fifth carbon atoms.
4,5-Dimethylhex-1-ene: Contains a double bond at a different position in the carbon chain.
4,5-Dimethyl-2-hexene: Has the double bond between the second and third carbon atoms.
Uniqueness
4,5-Dimethyl-3-methylidenehex-1-ene is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
112082-12-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
4,5-dimethyl-3-methylidenehex-1-ene |
InChI |
InChI=1S/C9H16/c1-6-8(4)9(5)7(2)3/h6-7,9H,1,4H2,2-3,5H3 |
InChI Key |
MJWGVWCPCHYEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
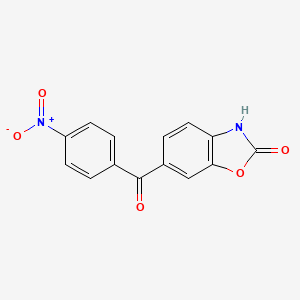
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
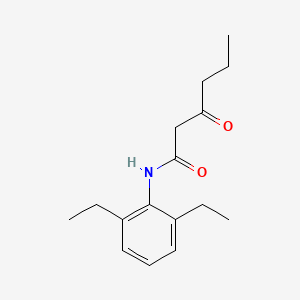
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
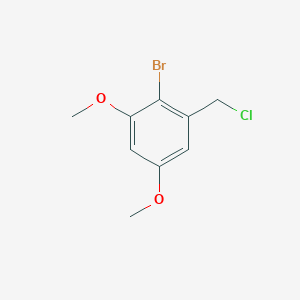
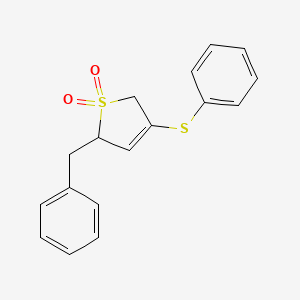

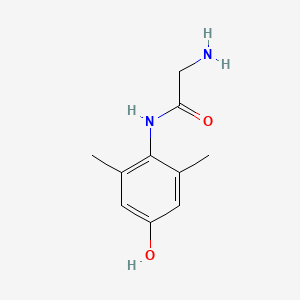
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
